C.I. Direct Blue 19

Description

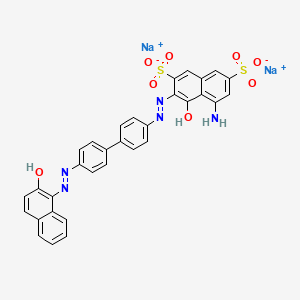

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6426-68-2 |

|---|---|

Molecular Formula |

C32H21N5Na2O8S2 |

Molecular Weight |

713.7 g/mol |

IUPAC Name |

disodium;5-amino-4-hydroxy-3-[[4-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C32H23N5O8S2.2Na/c33-26-17-24(46(40,41)42)15-21-16-28(47(43,44)45)31(32(39)29(21)26)37-35-23-12-7-19(8-13-23)18-5-10-22(11-6-18)34-36-30-25-4-2-1-3-20(25)9-14-27(30)38;;/h1-17,38-39H,33H2,(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2 |

InChI Key |

PEWZRLBECRMEBP-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of C.i. Direct Blue 19

Advanced Synthetic Routes and Reaction Pathways for C.I. Direct Blue 19

The synthesis of this compound, an anthraquinone (B42736) derivative, primarily involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamic acid) with 2-(3-aminophenylsulfonyl)ethyl hydrogen sulfate (B86663). worlddyevariety.com

Direct Synthesis Approaches

The direct synthesis of C.I. Reactive Blue 19 from bromamic acid and 3-(sulfatoethylsulfonyl)-aniline has been explored. However, this method has presented challenges in achieving reproducible yields and has been difficult to control. google.comgoogle.com An alternative and often preferred route involves the use of 3-(hydroxyethylmercapto)-aniline. google.comgoogle.com

A typical direct synthesis procedure involves adding bromamic acid to a solution of 3-(sulfatoethylsulfonyl)-aniline and stirring until a uniform dispersion is achieved. google.com The mixture is then heated, and upon completion of the reaction, the product can be isolated by methods such as spray drying or salting out with potassium chloride. google.comgoogle.com

Role of Catalytic Systems in Synthesis (e.g., Copper-mediated reactions)

Copper-based catalysts play a crucial role in the synthesis of this compound. Finely divided elemental copper (Cu⁰) with a large surface area has been found to be a particularly effective catalyst. google.comgoogle.com The use of elemental copper, often in powder or bead form, facilitates the reaction between bromamic acid and the aniline (B41778) derivative. google.com The amount of copper used typically ranges from 4 to 16% by weight, based on the amount of bromamic acid. google.com

While Cu(II) salts like copper carbonate (CuCO₃) have been mentioned in some literature, they tend to provide lower yields, not exceeding 50%. google.comgoogle.com Studies have indicated that under certain conditions, the active catalytic species is a Cu(I) compound. google.comgoogle.com The copper catalyst can be consumed during the reaction through oxidation to copper salts and can be recovered from the solution electrochemically. google.com For optimal results, it is imperative that the copper is predominantly in its metallic form (Cu⁰) at the start of the reaction, although small amounts of Cu(I) salts can be tolerated. google.com

The catalytic cycle of copper can involve various oxidation states, including Cu(0), Cu(I), Cu(II), and Cu(III), participating in both radical and two-electron reaction pathways. chemrxiv.org

Influence of Reaction Parameters on Isomer Formation and Purity (e.g., pH control for sulfuric ester vs. vinyl forms)

The control of reaction parameters, particularly pH, is critical in determining the final product's isomeric form and purity. The desired form of this compound is typically its sulfuric ester form (-CH₂CH₂OSO₃M). google.com It has been observed that at a pH greater than 7, the formation of the vinyl form (-CH=CH₂) is favored. google.com Therefore, to maximize the yield of the sulfuric ester form, the reaction is preferably initiated at a pH of 7 or lower, with a range of 6.0 to 6.8 being particularly desirable. google.comgoogle.com

The reaction temperature also plays a role. In a typical procedure, the reaction mixture is heated to around 90°C. google.comgoogle.com

| Parameter | Recommended Condition | Rationale |

| Catalyst | Finely divided elemental copper (Cu⁰) | High catalytic activity for the condensation reaction. google.comgoogle.com |

| pH | ≤ 7 (preferably 6.0-6.8) | Favors the formation of the desired sulfuric ester isomer over the vinyl form. google.comgoogle.com |

| Buffer System | Phosphate (B84403) buffer (e.g., NaH₂PO₄/Na₂HPO₄) | Maintains stable pH throughout the reaction. google.comgoogle.com |

| Temperature | Approximately 90°C | Facilitates the reaction rate. google.comgoogle.com |

Derivatization Strategies and Molecular Modifications for Research Purposes

Derivatization and molecular modification are key strategies for probing the structure-activity relationships of dyes like this compound. These alterations can influence the dye's properties and interactions with substrates.

Functional Group Alterations for Tailored Interactions

The functional groups of a dye molecule are crucial for its performance. In reactive dyes, specific functional groups are designed to form covalent bonds with textile fibers, enhancing color fastness. researchgate.net For this compound, the vinyl sulfone group acts as an "anchor," chemically binding to fibers like cotton. researchgate.net Altering these functional groups can tailor the dye's interactions. For instance, the introduction of different reactive groups could modify the dye's reactivity and affinity for various fibers.

Advanced Spectroscopic and Analytical Characterization of C.i. Direct Blue 19 in Research

Spectroscopic Techniques for Molecular Elucidation

Spectroscopy is fundamental to understanding the intrinsic chemical properties of C.I. Direct Blue 19 at a molecular level.

UV-Vis spectroscopy is a primary tool for analyzing the electronic transitions within the dye molecule, which are responsible for its color. The absorption spectrum of this compound exhibits distinct peaks that provide insight into its structural components. A prominent absorbance peak in the visible region, typically observed around 592 nm, is attributed to the dye's chromophore, the part of the molecule that absorbs light and gives it its characteristic blue color. nih.govresearchgate.net Another significant peak is found in the ultraviolet region, between 200 and 300 nm (specifically near 285 nm), which corresponds to the anthraquinone (B42736) structure inherent to the dye molecule. researchgate.net During degradation studies, the decrease in the absorbance at 592 nm is a key indicator of the chromophore's destruction and the resulting decolorization. researchgate.net

| Spectroscopic Data | Wavelength (λmax) | Attribution |

| Visible Peak | 592 nm | Dye Chromophore (Responsible for Blue Color) nih.govresearchgate.net |

| Ultraviolet Peak | ~285 nm | Anthraquinone Structure researchgate.net |

FT-IR spectroscopy is employed to identify the specific functional groups present in the this compound molecule by measuring the absorption of infrared radiation. This technique is particularly useful for confirming the presence of key structural features. Analysis of the FT-IR spectrum reveals characteristic peaks corresponding to the various bonds within the molecule. For instance, the presence of sulfonic acid groups (sulfonates), which are critical to the dye's solubility and reactivity, is confirmed by their characteristic stretching vibrations. researchgate.net The spectra also show bands related to the anthraquinone structures, nitrogen linkages, and amino groups. nih.gov The examination of these peaks provides a molecular fingerprint, confirming the identity of the compound and its functional components. researchgate.net

| Functional Group | Characteristic Vibration |

| Sulfonic Acid Groups | Stretching Vibrations researchgate.net |

| Amino Groups | N-H Stretching/Bending |

| Anthraquinone Structure | C=O Stretching |

| Aromatic Rings | C=C Stretching |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of organic molecules like this compound. While detailed spectral assignments for this specific dye are not always readily available in public literature, the principles of NMR allow for the elucidation of the carbon-hydrogen framework. ¹H NMR would provide information on the number and chemical environment of protons, and ¹³C NMR would do the same for the carbon atoms. By analyzing chemical shifts, splitting patterns, and integration, researchers can confirm the connectivity of atoms within the anthraquinone core, the aniline (B41778) moiety, and the ethylsulfonyl group, thereby verifying the complete molecular structure. nih.gov

Chromatographic and Mass Spectrometric Approaches for Purity and Transformation Studies

Chromatography and mass spectrometry are indispensable for separating this compound from complex mixtures and for identifying its byproducts or degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. The method separates the components of a sample based on their differential interactions with a stationary phase and a mobile phase. iarc.fr In the analysis of this compound, a single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of additional peaks suggests the existence of impurities, such as isomers, starting materials, or byproducts from the synthesis process. The area under the peak is proportional to the concentration, allowing for the quantification of the dye. researchgate.netnajah.edu HPLC coupled with a photodiode array (PDA) or diode array detector (DAD) allows for the simultaneous acquisition of UV-Vis spectra, further confirming the identity of the eluted peaks. dntb.gov.ua

Gas Chromatography–Mass Spectrometry (GC-MS) is a vital tool for identifying the smaller, more volatile organic compounds that result from the degradation of this compound. This is particularly relevant in environmental and remediation studies. Research has shown that under various degradation processes, such as ozonation or biodegradation, the complex structure of the dye is broken down. nih.govresearchgate.net GC-MS analysis of the treated solutions has led to the identification of several degradation products. For instance, studies on the closely related C.I. Reactive Blue 19 have identified organic acids, such as phthalic acids, and compounds like 1,3-indanone as primary degradation products. nih.gov In biodegradation studies of fabric dyed with C.I. Reactive Blue 19, a significant degradation product with a mass-to-charge ratio (m/z) of 393 was identified and confirmed to be C.I. Acid Blue 25. dntb.gov.uaresearchgate.net

| Identified Degradation Product | Analytical Method | m/z |

| C.I. Acid Blue 25 | LC-MS, High-Resolution MS dntb.gov.uaresearchgate.net | 393 |

| Phthalic Acids | LC-MS, GC-MS nih.gov | Not Specified |

| 1,3-Indanone | LC-MS, GC-MS nih.gov | Not Specified |

Liquid Chromatography–Mass Spectrometry (LC-MS) for Intermediate Identification

Liquid Chromatography–Mass Spectrometry (LC-MS) is a pivotal analytical technique for separating and identifying intermediate compounds formed during the degradation of this compound. In research focused on the environmental fate of this dye, LC-MS is frequently employed to analyze complex mixtures resulting from various treatment processes.

For instance, in studies investigating the ozonation of C.I. Reactive Blue 19 (a common synonym for this compound), LC-MS analysis has been crucial for identifying the primary degradation products. Research has shown that under ozone oxidation, the anthraquinone structure of the dye is destroyed. nih.gov LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS) analyses identified organic acids, such as phthalic acids, and 1,3-indanone as key intermediates in this process. nih.gov

In the context of biodegradation, LC-MS combined with specialized extraction methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol has been used to study the breakdown of the dye in soil environments from textile leachates. researchgate.netdntb.gov.uaresearchgate.net This approach allows for the effective extraction and subsequent identification of various degradation derivatives from complex soil matrices. researchgate.net These studies successfully tracked the reduction of the parent dye and the emergence of smaller intermediate molecules over time. researchgate.net

Table 1: Intermediates of this compound Degradation Identified by Mass Spectrometry

| Degradation Process | Identified Intermediates/Products | Analytical Method |

| Ozonation | Phthalic acids, 1,3-indanone | LC-MS, GC-MS |

| Biodegradation in Soil | C.I. Acid Blue 25 | LC-MS, HRMS, Tandem MS |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Structural Confirmation of Metabolites

For unambiguous structural confirmation of metabolites and degradation products, researchers rely on the capabilities of High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS). HRMS provides highly accurate mass measurements, enabling the confident assignment of molecular formulas to unknown compounds. nih.gov Tandem MS further elucidates the structure by fragmenting a selected ion and analyzing its resulting fragment ions, which provides detailed structural information. nih.gov

A significant application of these techniques in this compound research has been the characterization of its biodegradation products. In a study analyzing cotton fabrics dyed with C.I. Reactive Blue 19 that were biodegraded in soil, an unknown degradation product was detected. dntb.gov.uaresearchgate.net Using HRMS, this product was found to have a mass-to-charge ratio (m/z) of 393. researchgate.netdntb.gov.ua Subsequent structural characterization and confirmation using tandem MS proved conclusively that this metabolite was C.I. Acid Blue 25 (AB25). researchgate.netdntb.gov.ua This finding is critical for understanding the environmental transformation pathway of the parent dye, as the resulting metabolites may have different toxicological profiles.

The process typically involves isolating the ion of interest, subjecting it to collision-induced dissociation (CID), and then analyzing the resulting fragmentation pattern to piece together the molecule's structure. This level of detailed structural analysis is essential for moving beyond simple degradation monitoring to a full mechanistic understanding of the transformation pathways. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) in Degradation Research

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile molecules like this compound and its derivatives. It is commonly coupled with liquid chromatography (LC) for the analysis of complex aqueous samples from degradation experiments. researchgate.net

In research on the enzymatic decolorization of Reactive Blue 19, ESI-MS has been used to monitor the disappearance of the parent dye and the appearance of its degradation products. researchgate.net ESI-MS analysis can clearly show the peak corresponding to the intact dye molecule at the beginning of the treatment and its gradual replacement by peaks of smaller m/z values as the degradation proceeds. researchgate.net This provides direct evidence of the dye's breakdown.

The technique's ability to analyze molecules directly from a liquid phase makes it indispensable for monitoring in-situ degradation processes in aqueous solutions. acs.org ESI-MS is frequently the ionization method of choice in LC-MS/MS studies aimed at identifying and quantifying dye residues and their byproducts in environmental water samples. oup.com

Advanced Surface and Bulk Characterization Methods

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State and Binding Interactions

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of elements within the top 1-10 nanometers of a material's surface. unimi.it In the context of this compound, XPS is a powerful tool for investigating the mechanisms of its adsorption onto various materials. By analyzing an adsorbent's surface before and after exposure to the dye, XPS can reveal how the dye binds to the surface. researchgate.net

The analysis involves irradiating the sample with an X-ray beam and measuring the kinetic energy of the emitted photoelectrons. unimi.it The binding energy of these electrons is characteristic of a specific element and its chemical state. For example, high-resolution scans of key elements like Carbon (C), Nitrogen (N), Sulfur (S), and Oxygen (O) on the adsorbent surface can show shifts in binding energies after dye adsorption. These shifts indicate the formation of chemical bonds or other interactions between the dye molecules and the active sites on the adsorbent. mdpi.com This information is crucial for understanding whether the adsorption is primarily due to physisorption (e.g., van der Waals forces) or chemisorption (e.g., covalent or ionic bonding). unimi.it

Scanning Electron Microscopy (SEM) for Morphological Analysis of Adsorbents and Degradation Matrices

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology and topography of materials. In studies involving this compound, SEM is widely used to examine the physical structure of adsorbents before and after the dye removal process. mdpi.com SEM images provide high-resolution, three-dimensional visuals of the material's surface, revealing features such as porosity, texture, and particle shape. frontiersin.org

By comparing SEM micrographs of a pristine adsorbent with those of an adsorbent laden with this compound, researchers can observe changes in the surface morphology. A smoother surface or the filling of pores after adsorption can visually confirm the successful uptake of the dye molecules onto the material's surface. researchgate.net This qualitative analysis complements quantitative adsorption data, providing a more complete picture of the adsorbent's performance. Furthermore, in degradation studies, SEM can be used to analyze the morphology of the degradation matrix or catalyst, observing any physical changes that occur during the reaction process. mdpi.com

Brunauer–Emmett–Teller (BET) Surface Area Analysis for Material Characterization in Adsorption Studies

The Brunauer–Emmett–Teller (BET) method is a critical analytical technique for measuring the specific surface area of materials through gas adsorption. wikipedia.orgmeasurlabs.com The principle is based on the physical adsorption of a gas (commonly nitrogen) onto the surface of a solid at cryogenic temperatures. wikipedia.org For research on the removal of this compound via adsorption, BET analysis is essential for characterizing the physical properties of the adsorbent materials.

A high specific surface area is generally a desirable characteristic for an adsorbent, as it provides more active sites for dye molecules to bind. researchgate.net BET analysis provides key parameters that are directly related to adsorption capacity, including:

Specific Surface Area (m²/g): Quantifies the total surface area available for adsorption.

Pore Volume (cm³/g): Measures the total volume of the pores within the material.

Average Pore Size (nm): Indicates the average diameter of the pores, which can influence the accessibility of the inner surface to large dye molecules like this compound. researchgate.net

These parameters, summarized in tables from characterization studies, are fundamental for comparing the efficacy of different adsorbent materials and for understanding the relationship between the physical structure of an adsorbent and its performance in dye removal. anton-paar.com

Table 2: Typical Parameters Obtained from BET Analysis for Adsorbent Materials

| Parameter | Unit | Description |

| Specific Surface Area | m²/g | Total surface area of the material per unit of mass. |

| Total Pore Volume | cm³/g | The total volume of pores within the material per unit of mass. |

| Average Pore Diameter | nm | The average width of the pores in the material. |

X-ray Diffraction (XRD) for Crystalline Structure and Amorphous Phase Determination

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the crystallographic structure of materials. measurlabs.com By analyzing the angles and intensities of diffracted X-rays, researchers can gain insights into the atomic and molecular arrangement within a crystalline solid. measurlabs.comlibretexts.org The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase, allowing for identification and characterization. libretexts.org In the context of this compound and related dye research, XRD is primarily employed not to analyze the dye itself, but to characterize the adsorbents used for its removal from aqueous solutions.

The crystalline or amorphous nature of an adsorbent material significantly influences its surface properties and, consequently, its adsorption capacity. For instance, in a study involving a nano-carbon material (N-CM) synthesized for the adsorption of anionic dyes like Reactive Blue 19, XRD analysis was crucial. nih.gov The XRD pattern of the N-CM showed a broad diffraction peak, which is characteristic of an amorphous phase. nih.gov This amorphous nature often correlates with a higher surface area and more accessible active sites for dye binding.

Similarly, when nanohydroxyapatite (HAp) was investigated as an adsorbent for Reactive Blue 19, XRD patterns were used to confirm the phase and crystallinity of the synthesized uncalcined and calcined HAp samples. icm.edu.pl The analysis helps ensure that the desired material structure has been achieved before it is used in adsorption experiments. icm.edu.pl The technique allows researchers to correlate the adsorbent's structural properties, such as its crystalline phase and crystallite size, with its performance in dye removal. Unlike single-crystal XRD, powder XRD collects one-dimensional data (intensity vs. diffraction angle), which is ideal for analyzing the polycrystalline or amorphous powders typically used as adsorbents. libretexts.org

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of Adsorbents

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.govsemanticscholar.org This method is essential for determining the thermal stability of materials, which is a critical property for adsorbents that may be subjected to various temperatures during synthesis, application, or regeneration processes. nih.govacs.orgmdpi.com

In research focused on dye removal, TGA is frequently used to evaluate the thermal properties of adsorbents designed for dyes such as this compound. For example, when bentonite (B74815) was modified with surfactants to enhance its adsorption of Reactive Blue 19, TGA was used to characterize the modified material. researchgate.net Similarly, the thermal stability of surfactant-modified microporous silica (B1680970) was confirmed using TGA, indicating its suitability for dye adsorption applications. acs.org

Studies on layered double hydroxides (LDHs) doped with iron for the removal of Direct Blue 71 also utilize TGA to compare the thermal profiles of doped and undoped materials. mdpi.com The analysis revealed that doping with iron increased the thermal stability of the LDH, with decomposition reactions occurring at higher temperatures. mdpi.com TGA curves, often presented with their derivative (DTG), show distinct stages of mass loss, which can be attributed to processes like the evaporation of adsorbed water, decomposition of functional groups, or the combustion of the material's backbone. researchgate.netnih.gov This information is vital for understanding the material's structural integrity under thermal stress. mdpi.comresearchgate.net

Table 1: TGA Findings for Adsorbents Used in Dye Removal This table is interactive and searchable.

| Adsorbent Material | Dye Studied | Key TGA Finding | Reference |

|---|---|---|---|

| Layered Double Hydroxides (LDH) | Direct Blue 71 | Doping with iron increases the thermal stability of the LDH. | mdpi.com |

| Cellulose (B213188) Hydrogel (CAH) | Direct Blue 86 | TGA curves showed two main mass loss stages: evaporation of adsorbed water and decomposition/oxidation of cellulose. | researchgate.net |

| Surfactant-Modified Microporous Silica | Methylene Blue | Surfactant modification improved the thermal stability of the silica. | acs.org |

| Modified Bentonite | Reactive Blue 19 | TGA was used as a characterization technique for the modified adsorbent. | researchgate.net |

Zeta Potential Measurements for Surface Charge Characterization

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a critical parameter for understanding the stability of colloidal dispersions. colostate.edubrookhaveninstruments.com It is the electric potential at the slipping plane, which is the boundary that separates the layer of ions strongly bound to a particle's surface from the bulk solution. brookhaveninstruments.com In the field of dye adsorption, zeta potential measurements are indispensable for characterizing the surface charge of adsorbent materials and predicting their interaction with charged dye molecules. nih.govmdpi.com

The surface charge of an adsorbent is often pH-dependent. nih.gov For anionic dyes like this compound, which carry a negative charge in solution, adsorbents with a positive surface charge are generally more effective due to electrostatic attraction. A plot of zeta potential versus pH can determine the point of zero charge (pzc), which is the pH at which the net surface charge of the material is zero. nih.gov

For example, a study on a nano-carbon material (N-CM) adsorbent for Reactive Blue 19 measured the zeta potential across a range of pH values. nih.gov The pzc was found to be approximately 4.1. nih.gov At pH values below the pzc, the adsorbent surface is positively charged, favoring the adsorption of the anionic dye. nih.gov Conversely, at pH values above 4.1, the surface becomes negatively charged, leading to electrostatic repulsion and reduced adsorption of the dye. nih.gov This characterization is crucial for optimizing adsorption conditions, such as adjusting the solution pH to achieve maximum removal efficiency. nih.gov Generally, particles with zeta potentials more positive than +30 mV or more negative than -30 mV are considered to have sufficient electrostatic repulsion to be stable in suspension. colostate.edu

Table 2: Zeta Potential of Nano-Carbon Adsorbent (N-CM) at Various pH Levels This table is interactive and searchable.

| Solution pH | Zeta Potential (mV) (Approximate) | Implication for Anionic Dye Adsorption |

|---|---|---|

| 2 | Positive | Strong electrostatic attraction |

| 3 | Positive | Strong electrostatic attraction |

| 4 | Slightly Positive (~pzc) | Weak attraction |

| 5 | Negative | Electrostatic repulsion |

| 6 | Negative | Electrostatic repulsion |

| 8 | More Negative | Strong electrostatic repulsion |

| 10 | More Negative | Strong electrostatic repulsion |

Data derived from graphical representation in source nih.gov.

Electrochemical Methods for Analytical Tracking and Mechanistic Insights

Electrochemical methods offer a versatile and sensitive platform for both the degradation of dyes like this compound and for their analytical detection and tracking. nih.govresearchgate.net These techniques can provide valuable insights into degradation mechanisms and reaction kinetics. mdpi.comsoton.ac.uk

Electrochemical degradation is an advanced oxidation process used to break down complex organic molecules like dyes into simpler, less harmful compounds. researchgate.net Studies on the electrochemical degradation of the closely related Reactive Blue 19 (RB-19) have been conducted using dimensionally stable anodes (DSA) and boron-doped diamond (BDD) electrodes. researchgate.netsoton.ac.uk The process often involves the electrolytic generation of powerful oxidizing species, such as chlorine/hypochlorite or hydroxyl radicals, which then attack the dye molecule. researchgate.net Research has shown that parameters like current density, pH, and electrolyte concentration significantly influence the efficiency of color and chemical oxygen demand (COD) removal. researchgate.net A key advantage of these studies is the ability to identify intermediate compounds formed during degradation using techniques like gas chromatography-mass spectrometry (GC/MS), which provides critical insights into the degradation pathway. researchgate.net

Beyond degradation, electrochemical sensors provide a rapid and sensitive means for the analytical tracking of dyes. nih.gov While specific sensors for this compound are not widely reported, the principles have been demonstrated for other dyes. For instance, a sensitive electrochemical sensor was developed for Coomassie brilliant blue using a modified glassy carbon electrode. nih.gov Such sensors can monitor the dye concentration in real-time, allowing for the precise tracking of adsorption or degradation kinetics. nih.gov The electrochemical behavior of the sensor is typically characterized using cyclic voltammetry and electrochemical impedance spectroscopy to understand the electron transfer properties at the electrode surface. mdpi.com

Table 3: Intermediate Compounds Identified During Electrochemical Degradation of Reactive Blue 19 This table is interactive and searchable.

| Compound Identified |

|---|

| Benzene, 2-hydroxy, 4,4-napthaquinoine |

| 1-aminoanthraquinone |

| Benzyl alcohol |

| Benzaldehyde |

| Benzoic acid |

| Phthalic anhydride |

| Phthalide |

| Phthaldehyde |

| 1,3-indanone |

Source: researchgate.net

Environmental Fate and Remediation Research of C.i. Direct Blue 19

Advanced Oxidation Processes (AOPs) for C.I. Direct Blue 19 Degradation

Despite the effectiveness of AOPs in breaking down recalcitrant organic pollutants, specific research applying these methods to this compound is scarce. There is a notable absence of dedicated studies on the following widely used AOPs for this particular compound.

Ozonation-Based Systems (O₃, O₃/UV, O₃/H₂O₂)

Fenton and Photo-Fenton Chemistry for Oxidative Degradation

Similarly, there is a lack of available studies investigating the efficacy of Fenton's reagent (Fe²⁺/H₂O₂) or the photo-Fenton process in the oxidative degradation of this compound.

Iron-Carbon Micro-Electrolysis Coupled with Hydrogen Peroxide

The application of iron-carbon micro-electrolysis, a method that generates Fenton-like reactions, has not been specifically documented for the treatment of wastewater containing this compound.

Synergistic Effects in Combined AOP Systems (e.g., Ozonation with Sonolysis)

No literature was found that explores the potential synergistic effects of combining AOPs, such as ozonation with sonolysis, for the degradation of this dye.

Identification of Key Oxidizing Species and Their Role in Degradation

Due to the absence of studies on the AOPs listed above for this compound, there is no information available identifying the key oxidizing species (like hydroxyl radicals) and their specific roles in its degradation pathway within these systems.

Photocatalytic Degradation of this compound

In contrast to other AOPs, some research has been conducted on the photocatalytic degradation of this compound, primarily utilizing titanium dioxide (TiO₂) based catalysts.

Studies have focused on the synthesis and application of TiO₂-activated carbon composites. These materials have been investigated for their ability to simultaneously degrade this compound and remove heavy metal ions, such as lead (Pb²⁺) and cadmium (Cd²⁺), from water. usk.ac.idundip.ac.id The remediation mechanism is described as a dual process of adsorption of the dye onto the catalyst surface followed by its photocatalytic degradation under a light source. usk.ac.id

Research has explored variables such as pH, contact time, and the composition of the TiO₂-activated carbon composite to optimize the degradation process. undip.ac.idresearchgate.netulm.ac.id One study demonstrated that a nanocomposite of TiO₂ and activated carbon could effectively degrade organic pollutants in palm oil liquid waste, with efficacy measured by an increase in dissolved oxygen, indicating a reduction in the chemical pollutant load. usk.ac.id

Interactive Table: Research on Photocatalytic Degradation of this compound

| Catalyst System | Other Pollutants | Investigated Parameters | Key Outcome |

| TiO₂-Activated Carbon Composite | Lead (Pb²⁺), Cadmium (Cd²⁺) | pH, Contact Time, Catalyst Composition | Effective for simultaneous degradation of dye and removal of heavy metals. |

| TiO₂/EPB Activated Carbon Nanocomposite | General Organics | Mass ratio of TiO₂ to Carbon, Contact Time | Successful degradation of pollutants confirmed by increased dissolved oxygen levels. |

Heterogeneous Photocatalysis Using Titanium Dioxide (TiO2) and Modified TiO2

Heterogeneous photocatalysis, particularly with titanium dioxide (TiO2), is a widely studied advanced oxidation process for the degradation of organic pollutants like this compound. ajol.infoscielo.org.za TiO2 is favored due to its high chemical stability, low toxicity, cost-effectiveness, and excellent photoactivity. ajol.infoscielo.org.za The process involves the generation of highly reactive hydroxyl radicals upon irradiation of the TiO2 semiconductor with light of a suitable wavelength, which then mineralize the dye molecules. mdpi.com

Research has demonstrated that the efficiency of TiO2 can be significantly enhanced through various modifications. For instance, TiO2 nanofibers have been shown to completely decolorize a solution of Reactive Blue 19 (a closely related dye) within two hours under UVC irradiation at acidic pH. researchgate.net Doping TiO2 with other elements is another strategy to improve its photocatalytic performance.

The effectiveness of TiO2-based photocatalysis is influenced by several operational parameters. Optimal conditions for the decolorization of Reactive Blue 19 have been identified as a TiO2 concentration of 1.0 g/dm³, an electron acceptor concentration of 30.0 mmol/dm³, and a dye concentration of 50.0 mg/dm³ under UV irradiation. ajol.inforesearchgate.net

Role of Metal-Based Nanocatalysts (e.g., Zn, Sm, Fe, Nb, Ti, Ag, Cu) in Enhancing Efficiency

To improve the photocatalytic degradation of dyes, various metal-based nanocatalysts have been investigated. These nanocatalysts can enhance efficiency by modifying the surface properties of the primary photocatalyst, such as TiO2 or ZnO, and by facilitating charge separation to reduce electron-hole recombination. researchgate.netoatext.com

For example, doping TiO2 with metal ions has been shown to enhance its photocatalytic activity in the visible light range. researchgate.net The deposition of silver (Ag) nanoparticles on TiO2 has been found to increase the photoactivity for the degradation of Direct Red 23, a similar direct dye, by acting as electron traps. researchgate.net Similarly, iron (Fe)-doped TiO2 has demonstrated high photoactivity in the degradation of Direct Blue 199 under both UV and direct sunlight. biomedres.us

The use of various metal oxides like ZnO, Fe2O3, and CuO as photocatalysts, either alone or in combination, has also been explored. scielo.org.zarsc.org For instance, ZnO nanoparticles have been used for the degradation of dyes, and their efficiency can be improved by doping with other metals or creating nanocomposites. oatext.commdpi.com The table below summarizes the role of different metal-based nanocatalysts in the photocatalytic degradation of direct dyes.

Table 1: Role of Metal-Based Nanocatalysts in Dye Degradation

| Metal/Metal Oxide | Primary Photocatalyst | Target Dye | Key Findings |

| Silver (Ag) | TiO2 | Direct Red 23 | Enhanced photoactivity by acting as an electron trap. researchgate.net |

| Iron (Fe) | TiO2 | Direct Blue 199 | High photoactivity under both UV and direct sunlight. biomedres.us |

| Gadolinium (Gd) | TiO2 | Direct Blue 53 | Most effective among various lanthanide dopants, improving surface properties. biomedres.us |

| Copper (Cu) | Cu2O | --- | Hydrothermal temperature during synthesis plays a key role in catalyst properties. biomedres.us |

| Zinc (Zn) | ZnO | Methylene Blue | Nanocomposite with kaolin (B608303) clay showed enhanced degradation compared to pure ZnO NPs. mdpi.com |

| Indium (In) | ZnO | Methylene Blue | Doping with indium improved photocatalytic activity under visible light. oatext.com |

Influence of Electron Acceptors (e.g., H2O2, S2O8^2-, KBrO3) on Photocatalytic Activity

The efficiency of photocatalytic degradation can be significantly increased by the addition of electron acceptors such as hydrogen peroxide (H2O2), persulfate ions (S2O8^2-), and potassium bromate (B103136) (KBrO3). ajol.infoscielo.org.za These substances enhance the degradation rate by preventing the recombination of photogenerated electrons and holes, a primary limiting factor in photocatalysis. ajol.infonih.gov They accept the conduction band electrons, which increases the concentration of hydroxyl radicals and can generate other oxidizing species. ajol.info

Studies on Reactive Blue 19 have shown that the addition of these electron acceptors leads to rapid and complete decolorization. ajol.inforesearchgate.net In one study, the decolorization efficiencies were in the order of TiO2/UV/(NH4)2S2O8 (100%) > TiO2/UV/KBrO3 (96.38%) > TiO2/UV/H2O2 (87.79%) after 10 minutes of treatment. ajol.infoscielo.org.za

Table 2: Effect of Electron Acceptors on the Decolorization of Reactive Blue 19

| Electron Acceptor | System | Decolorization Efficiency (after 10 min) | Optimal Concentration |

| Ammonium (B1175870) Persulfate ((NH4)2S2O8) | TiO2/UV | 100% | 30.0 mmol/dm³ ajol.info |

| Potassium Bromate (KBrO3) | TiO2/UV | 96.38% | 30.0 mmol/dm³ ajol.info |

| Hydrogen Peroxide (H2O2) | TiO2/UV | 87.79% | 30.0 mmol/dm³ ajol.info |

E-beam Irradiation for Enhanced Photocatalytic Activity

Electron beam (e-beam) irradiation is another technique being explored to enhance the photocatalytic activity of materials like TiO2. Research on the degradation of Direct Blue 1 (DB1) using TiO2 irradiated with e-beam at doses of 5, 10, and 20 kGy showed a slight improvement in the photodegradation rate constant. mdpi.comresearchgate.net

The study found that a dose of 10 kGy yielded a slightly better result, with the photodegradation rate constant increasing by 12.3% for the irradiated TiO2 compared to the non-irradiated catalyst. mdpi.comresearchgate.net The rate constants after one hour of treatment were 0.0742 min⁻¹ for irradiated TiO2 (10 kGy) and 0.0661 min⁻¹ for non-irradiated TiO2. mdpi.com While the improvement was modest, it suggests that e-beam treatment can positively influence the photocatalytic power of TiO2. mdpi.com However, the study also noted that there was no significant evidence of mineralization after 60 minutes of treatment. mdpi.comresearchgate.net

Investigation of Light Source Optimization and Wavelength Dependence

The light source and its wavelength are critical parameters in photocatalysis, as the semiconductor catalyst must absorb photons with energy greater than its bandgap to initiate the process. mdpi.comacs.org For TiO2, this typically requires UV irradiation. mdpi.com However, research is ongoing to develop photocatalysts that are active under visible light, which constitutes a larger portion of the solar spectrum. researchgate.net

Studies have shown that the type of irradiation can significantly impact the degradation mechanism and efficiency. For instance, in the degradation of Reactive Blue 19, different mechanistic pathways were observed under UV and simulated solar light. researchgate.net Under UV light, a photocatalytic mechanism was dominant, while under simulated solar light, a photosensitization mechanism was also observed. researchgate.net

The development of dye-sensitized N-doped TiO2 nanoparticles has shown promise for enhanced photocatalytic activity under both UV and visible light. mdpi.com It was found that the disperse blue dye facilitated faster electron-hole separation in N-doped TiO2 under UV irradiation compared to visible light. mdpi.com This highlights the complex interplay between the photocatalyst, the dye, and the light source in optimizing degradation efficiency. mdpi.com

Adsorption Mechanisms and Modeling in this compound Removal

Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. mdpi.com The process involves the accumulation of the dye molecules onto the surface of a solid adsorbent.

Development and Characterization of Novel Adsorbent Materials (e.g., Modified Chitosan (B1678972), Activated Carbon, Biochar)

Research into adsorbent materials for this compound removal has focused on developing low-cost and highly effective options, including modified natural polymers and waste-derived carbons.

Modified Chitosan: Chitosan, a biopolymer derived from chitin, has been modified to enhance its adsorption capacity for anionic dyes like Reactive Blue 19. Porous particles of chitosan grafted with poly(methyl methacrylate) have demonstrated a very high maximum dye uptake of 1498 mg/g at pH 3. researchgate.net The primary adsorption mechanism is attributed to electrostatic attraction between the protonated amine groups of chitosan and the anionic dye molecules. researchgate.netmdpi.com Magnetic biocomposites of crosslinked chitosan have also been developed, showing a maximum adsorption capacity of 193.2 mg/g for Reactive Blue 19. researchgate.net

Activated Carbon: Activated carbon is a well-established adsorbent due to its large surface area and high adsorption capacity. researchgate.net Powdered activated carbon (PAC) has been shown to be effective in removing Reactive Blue 19, with an optimal pH of 2. neptjournal.com The adsorption kinetics for this system were well-described by the pseudo-second-order model, and the Langmuir isotherm provided the best fit for the equilibrium data. neptjournal.com To overcome the difficulty of separating powdered activated carbon after treatment, magnetic composites of PAC have been synthesized. A powdered activated carbon/maghemite composite exhibited a maximum adsorption capacity of 105.5 mg/g for Reactive Blue 19. tandfonline.com Activated carbon derived from various waste materials, such as pumpkin seeds, has also been investigated and shown to be effective. ktu.lt

Biochar: Biochar, a carbon-rich material produced from the pyrolysis of biomass, is gaining attention as a sustainable and low-cost adsorbent. mdpi.com Biochar derived from sugarcane bagasse has been successfully used to adsorb Reactive Blue 19, with a maximum adsorption capacity of 58.1 mg/g at pH 2. medcraveonline.comresearchgate.net The adsorption process was found to be endothermic and followed a pseudo-second-order kinetic model. medcraveonline.comresearchgate.net The Freundlich isotherm model provided the best fit for the experimental data, suggesting multilayer adsorption on a heterogeneous surface. medcraveonline.comresearchgate.net Other agricultural waste materials like bamboo have also been converted into biochar for dye removal. bioline.org.br

Table 3: Adsorption Capacities of Various Novel Adsorbents for Blue Dyes

| Adsorbent Material | Target Dye | Maximum Adsorption Capacity (mg/g) | Optimal Conditions |

| Grafted Chitosan Particles | C.I. Reactive Blue 19 | 1498 | pH 3 researchgate.net |

| Magnetic Crosslinked Chitosan | Reactive Blue 19 | 193.2 | 45 °C researchgate.net |

| Powdered Activated Carbon/Maghemite | Reactive Blue 19 | 105.5 | --- tandfonline.com |

| Sugarcane Bagasse Biochar | Reactive Blue 19 | 58.1 | pH 2 medcraveonline.comresearchgate.net |

| Powdered Activated Carbon | Reactive Blue 19 | --- | pH 2 neptjournal.com |

Adsorption Isotherm Models and Their Application

The efficiency and nature of the adsorption process for this compound are often evaluated using various isotherm models. These models provide insights into the distribution of dye molecules between the liquid and solid phases at equilibrium. Commonly applied models include the Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich isotherms.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. This model is frequently found to be a good fit for the adsorption of direct dyes, suggesting a uniform adsorption process. For instance, in the removal of C.I. Direct Blue 71 using raw kaolin, the Langmuir model provided a good fit, with a maximum monolayer adsorption capacity (q_m) of 36.41 mg/g. zums.ac.ir Similarly, the adsorption of C.I. Reactive Blue 19 on powdered activated carbon was also well-represented by the Langmuir isotherm. neptjournal.com

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. This model is often applied to understand the adsorption intensity and capacity. For example, the adsorption of Reactive Blue 19 onto activated carbon from pumpkin seed waste was best described by the Freundlich isotherm, indicating a multilayer adsorption process on a heterogeneous surface. ktu.lt

The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process, assuming that the heat of adsorption of all molecules in the layer decreases linearly with coverage. neptjournal.commdpi.com This model has been used in conjunction with others to provide a more comprehensive understanding of the adsorption energetics.

Table 1: Application of Adsorption Isotherm Models for Direct Dyes

| Dye | Adsorbent | Best Fit Isotherm(s) | Key Findings | Reference |

| C.I. Direct Blue 71 | Raw Kaolin | Langmuir, Dubinin-Radushkevich | Maximum monolayer adsorption capacity of 36.41 mg/g. | zums.ac.ir |

| C.I. Reactive Blue 19 | Powdered Activated Carbon | Langmuir | Indicates homogeneous surface adsorption. | neptjournal.com |

| C.I. Reactive Blue 19 | Activated Carbon from Pumpkin Seed Waste | Freundlich, Dubinin-Radushkevich | Suggests multilayer and physical adsorption on a heterogeneous surface. | ktu.lt |

| C.I. Direct Blue 78 | Chitosan-NaOH | Langmuir | Maximum adsorption capacity of 12.30 mg/g. | mdpi.com |

| C.I. Direct Blue 78 | β-CDs-EPI Polymer | Freundlich | Maximum adsorption capacity of 23.47 mg/g. | mdpi.com |

Adsorption Kinetic Models and Rate-Limiting Steps

Understanding the kinetics of adsorption is crucial for determining the rate at which this compound is removed from a solution and for identifying the rate-limiting step of the process. Several kinetic models are employed for this purpose, including the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. mdpi.com The pseudo-second-order model , on the other hand, suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.commdpi.com Numerous studies on the adsorption of direct and reactive blue dyes have found that the pseudo-second-order model provides a better fit for the experimental data, indicating that chemisorption is a key part of the mechanism. zums.ac.irneptjournal.comresearchgate.netresearchgate.netresearchgate.net For example, the adsorption of C.I. Reactive Blue 19 on coconut shell-based activated carbon and the removal of C.I. Direct Blue 71 by raw kaolin were both best described by the pseudo-second-order kinetics. zums.ac.irresearchgate.net

The intra-particle diffusion model is used to investigate the role of diffusion in the adsorption process. If the plot of q_t versus t^(1/2) is linear and passes through the origin, then intra-particle diffusion is the sole rate-limiting step. However, often the plot shows multiple linear regions, suggesting that intra-particle diffusion is involved but not the only rate-controlling mechanism. mdpi.comresearchgate.net For instance, in the adsorption of C.I. Reactive Blue 19, while intra-particle diffusion plays a role, the process is often better described by the pseudo-second-order model, suggesting a complex mechanism involving both surface adsorption and diffusion. researchgate.netresearchgate.net

Table 2: Adsorption Kinetic Model Parameters for Direct Dyes

| Dye | Adsorbent | Best Fit Kinetic Model | Rate-Limiting Step Indication | Reference |

| C.I. Reactive Blue 19 | Coconut Shell Activated Carbon | Pseudo-Second-Order | Chemisorption | researchgate.net |

| C.I. Direct Blue 71 | Raw Kaolin | Pseudo-Second-Order | Chemisorption | zums.ac.ir |

| C.I. Direct Blue 78 | Chitosan-NaOH & β-CDs-EPI | Pseudo-Second-Order | Chemisorption | mdpi.com |

| C.I. Direct Blue 199 | Nonviable Aspergillus niger | Pseudo-Second-Order | Chemisorption | researchgate.net |

| C.I. Reactive Blue 19 | Powdered Activated Carbon | Pseudo-Second-Order | Chemisorption | neptjournal.com |

Elucidation of Adsorption Mechanisms

The removal of this compound from aqueous solutions via adsorption involves a combination of physical and chemical interactions. The specific mechanisms depend on the properties of both the dye molecule and the adsorbent material. Key interaction mechanisms include electrostatic interactions, π-π stacking, hydrogen bonding, and the participation of surface functional groups.

Electrostatic interactions are significant, particularly when the adsorbent surface carries a charge opposite to that of the dye molecule. rsc.org For anionic dyes like Direct Blue 19, adsorbents with positively charged surfaces under acidic conditions can exhibit strong electrostatic attraction.

π-π stacking is a crucial mechanism, especially with carbonaceous adsorbents like activated carbon. rsc.orgacs.org The aromatic rings present in the structure of this compound can interact with the graphitic surfaces of carbon-based materials through non-covalent π-π interactions, leading to effective adsorption. mdpi.com

The participation of surface functional groups on the adsorbent is fundamental to the adsorption process. For example, the hydroxyl and carbonyl groups on biomass-based adsorbents can interact with the sulfonate groups of anionic dyes. mdpi.com The presence of various functional groups on the adsorbent surface provides a network of binding sites, enhancing the removal efficiency. mdpi.comfrontiersin.org

Thermodynamic Analysis of Adsorption Processes

Thermodynamic analysis of the adsorption of this compound provides valuable information about the spontaneity and nature of the process. By determining the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), the feasibility and energetic profile of the adsorption can be understood.

A negative value of Gibbs free energy (ΔG°) indicates that the adsorption process is spontaneous. pjoes.com For many direct dye adsorption systems, ΔG° is found to be negative, confirming the feasibility of the removal process. researchgate.netscialert.net For instance, the adsorption of C.I. Direct Blue 78 onto a β-CDs-EPI polymer was found to be spontaneous at lower temperatures. mdpi.com

The enthalpy change (ΔH°) reveals whether the adsorption is endothermic (positive ΔH°) or exothermic (negative ΔH°). A positive ΔH° suggests that the process is favored at higher temperatures, as seen in the adsorption of C.I. Reactive Blue 19 on some activated carbons. ktu.ltresearchgate.net Conversely, a negative ΔH° indicates an exothermic process, as observed in the adsorption of C.I. Reactive Blue 19 on powdered activated carbon in another study. neptjournal.com

The entropy change (ΔS°) reflects the change in randomness at the solid-solution interface during adsorption. A positive ΔS° suggests an increase in disorder, which can be due to the release of water molecules from the adsorbent surface as the dye molecules are adsorbed. pjoes.com

Table 3: Thermodynamic Parameters for the Adsorption of Direct Dyes

| Dye | Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (kJ/mol·K) | Process Nature | Reference |

| C.I. Reactive Blue 19 | Coconut Shell Activated Carbon | Negative | 7.771 | 0.035 | Spontaneous, Endothermic | researchgate.net |

| C.I. Direct Blue 78 | β-CDs-EPI Polymer | -1.22 (at 25°C) | Negative | - | Spontaneous (at lower temps), Exothermic | mdpi.com |

| C.I. Direct Blue 199 | Nonviable Aspergillus niger | - | Positive | - | Spontaneous, Endothermic | researchgate.net |

| C.I. Reactive Blue 19 | Powdered Activated Carbon | - | Negative | - | Exothermic | neptjournal.com |

| C.I. Reactive Blue 19 | Activated Carbon (Pumpkin Seed) | Negative | Positive | Positive | Spontaneous, Endothermic | ktu.lt |

Bioremediation Strategies for this compound

Microbial Degradation by Isolated Bacterial Strains

The bioremediation of textile effluents containing this compound has been effectively demonstrated using various isolated bacterial strains. These microorganisms possess the metabolic capability to decolorize and degrade the complex aromatic structure of azo dyes. Genera such as Pseudomonas, Micrococcus, Bacillus, and Arthrobacter have been frequently reported for their dye-degrading potential. ncsu.edunih.gov

Pseudomonas species are well-known for their metabolic versatility and have shown high efficacy in mitigating azo dyes. ncsu.eduacademicjournals.org Similarly, Micrococcus sp. and Bacillus sp. have been implicated in the removal of direct dyes and associated heavy metals from textile wastewater. ncsu.edu The degradation process often involves the utilization of the dye as a carbon source under specific environmental conditions. academicjournals.org For example, some bacterial strains can utilize dyes as a sole carbon source in the presence of a nitrogen source under anoxic conditions. academicjournals.org The development of microbial consortia can also enhance the degradation of recalcitrant azo dyes. nih.gov

The degradation mechanisms in bacteria often involve reductive cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions, leading to the formation of aromatic amines, which may then be further degraded under aerobic conditions. academicjournals.org This highlights the potential of sequential anaerobic-aerobic treatment systems for the complete mineralization of these dyes. academicjournals.org

Fungal Decolorization and Enzymatic Pathways

Fungi, particularly white-rot fungi, are highly effective in decolorizing and degrading a wide range of synthetic dyes, including this compound. Their efficacy is primarily attributed to the secretion of non-specific, powerful extracellular ligninolytic enzymes. researchgate.net

Fungi like Aspergillus niger and Ganoderma sp. have been successfully used for the decolorization of direct dyes. nih.govresearchgate.net For instance, Aspergillus niger has been shown to decolorize C.I. Direct Blue 199. researchgate.net The decolorization by fungi can occur through biosorption onto the fungal biomass and/or biodegradation by enzymes. researchgate.net

The key enzymes involved in fungal dye degradation are laccases , manganese peroxidases (MnP) , and lignin peroxidases (LiP) . frontiersin.orgjmb.or.kr These enzymes have broad substrate specificity and can oxidize the complex aromatic structures of dyes. jmbfs.orgAzo-reductases are another class of enzymes, found in both bacteria and fungi, that are responsible for the reductive cleavage of the azo bond. nih.govfrontiersin.org The combined action of these enzymes can lead to the complete breakdown of the dye molecules into less harmful substances. frontiersin.org For example, laccase from Ganoderma sp. has been shown to effectively degrade indigo (B80030) carmine (B74029) dye. nih.gov

Biosorption as a Bioremediation Mechanism

Biosorption is a passive, metabolism-independent process where substances are removed from a solution by biological materials. sbmicrobiologia.org.br This process involves mechanisms such as absorption, adsorption, ion exchange, surface complexation, and precipitation. sbmicrobiologia.org.br In the context of this compound remediation, biosorption utilizes the natural affinity of various biological materials, both living and dead, to bind with the dye molecules. sbmicrobiologia.org.br

A notable example is the use of nonviable Aspergillus niger biomass to remove C.I. Direct Blue 199 (a closely related dye) from aqueous solutions. researchgate.netnih.gov In these studies, the fungal biomass acts as a biosorbent, where physicochemical interactions like adsorption, deposition, and ion exchange are the primary mechanisms for dye removal. bioline.org.br The process is influenced by various factors, including the chemical structure of the dye and the properties of the biosorbent. researchgate.netnih.govbioline.org.br Research has shown that the biosorption capacity of Aspergillus niger for C.I. Direct Blue 199 increases as the pH of the solution decreases. researchgate.netnih.gov

The efficiency of biosorption is often evaluated using isotherm and kinetic models. The Langmuir isotherm model has been found to effectively describe the uptake of reactive blue dyes, suggesting a homogeneous distribution of active sites on the biomass surface. researchgate.netbioline.org.br Kinetic studies frequently indicate that the biosorption process follows a pseudo-second-order rate expression, implying that chemisorption is the rate-limiting step. researchgate.netbioline.org.br

Various types of biomass have been investigated for their biosorptive capabilities. For instance, the white-rot fungus Panus tigrinus has demonstrated potential as a biosorbent for the decolorization of Reactive Blue 19. bioline.org.br Similarly, waste beer yeast slurry has been studied for its ability to decolorize aqueous solutions containing anionic textile dyes like C.I. Direct Blue 85. scispace.com The use of such readily available and low-cost materials makes biosorption an attractive and environmentally friendly alternative to conventional dye treatment methods. sbmicrobiologia.org.brresearchgate.net

Table 1: Research Findings on Biosorption of C.I. Direct Blue Dyes

| Biosorbent | Dye | Key Findings | Reference |

|---|---|---|---|

| Nonviable Aspergillus niger | C.I. Direct Blue 199 | Maximum uptake of 29.96 mg/g at 400 mg/L dye concentration and 45°C. Biosorption increased with decreasing pH. Followed pseudo-second-order kinetics. | researchgate.netnih.gov |

| Panus tigrinus (white-rot fungus) | Reactive Blue 19 | Maximum decolorization of 83.18% at pH 2, 90 min contact time, and 50 mg/L initial concentration. Langmuir isotherm and pseudo-second-order kinetics were applicable. | bioline.org.br |

| Coprinus plicatilis | Reactive Blue 19 | Achieved around 99% decolorization. Optimal conditions: 10 g/L glucose, 10 g/L ammonium oxalate, 26°C, and pH 5.5. | nih.gov |

| Jujube stems powder | Reactive Blue 19 | Best efficiency in an alkaline environment (pH 10). Dye removal increased with increasing time and adsorbent dose, and decreasing initial dye concentration. | who.int |

| Aspergillus aculeatus and Aspergillus nomius | C.I. Direct Blue 201 | Both strains showed 98% decolorization of 50 mg/L dye within 3 days. | scispace.com |

Optimization of Bioremediation Parameters (e.g., pH, Temperature, Substrate Concentration, Incubation Time)

The effectiveness of bioremediation for this compound is highly dependent on the optimization of several process parameters. These parameters, including pH, temperature, substrate concentration, and incubation time, significantly influence the metabolic activity of the microorganisms and the efficiency of dye degradation. jmbfs.org

pH: The pH of the medium is a critical factor, as it affects the ionization state of the dye molecule and the surface charge of the microbial biomass, thereby influencing biosorption and enzymatic degradation. For instance, the biosorption capacity of Aspergillus niger for C.I. Direct Blue 199 was found to increase with a decrease in pH. researchgate.netnih.gov Studies on other reactive blue dyes have shown optimal decolorization at acidic pH levels, such as pH 2 for Panus tigrinus and pH 5.5 for Coprinus plicatilis. bioline.org.brnih.gov Conversely, some bacterial strains, such as Enterococcus sp. and Klebsiella sp., exhibit optimal decolorization of Reactive Blue 19 at a neutral pH of 7. ijcmas.com

Temperature: Temperature plays a pivotal role in microbial growth and enzyme activity. jmbfs.org Research on the decolorization of Reactive Blue 19 by Coprinus plicatilis identified an optimal temperature of 26°C. nih.gov For bacterial isolates Enterococcus sp. and Klebsiella sp., the optimal temperature for decolorizing the same dye was found to be 37°C. ijcmas.com A study on Aspergillus niger demonstrated a maximum dye uptake capacity for C.I. Direct Blue 199 at 45°C. researchgate.netnih.gov

Substrate Concentration: The initial concentration of the dye can significantly impact the bioremediation process. Higher concentrations may be toxic to microorganisms, inhibiting their growth and degradative activities. For example, with Enterococcus sp. and Klebsiella sp., decolorizing activity was observed with increasing dye concentrations of Reactive Blue 19 up to a certain point, with the optimum being 100 mg/L for both isolates. ijcmas.com

Incubation Time: The duration of the remediation process is crucial for achieving maximum dye removal. The biosorption of C.I. Direct Blue 199 by Aspergillus niger reached equilibrium after 40 minutes. researchgate.net For bacterial decolorization of Reactive Blue 19, the optimal incubation time for both Enterococcus sp. and Klebsiella sp. was 72 hours. ijcmas.com

Table 2: Optimized Parameters for Bioremediation of C.I. Direct Blue Dyes

| Microorganism/Biosorbent | Dye | Optimal pH | Optimal Temperature (°C) | Optimal Incubation Time | Optimal Initial Dye Concentration (mg/L) | Reference |

|---|---|---|---|---|---|---|

| Aspergillus niger | C.I. Direct Blue 199 | Low pH | 45 | 40 min | 400 | researchgate.netnih.gov |

| Panus tigrinus | Reactive Blue 19 | 2 | - | 90 min | 50 | bioline.org.br |

| Coprinus plicatilis | Reactive Blue 19 | 5.5 | 26 | - | - | nih.gov |

| Enterococcus sp. | Reactive Blue 19 | 7 | 37 | 72 hrs | 100 | ijcmas.com |

| Klebsiella sp. | Reactive Blue 19 | 7 | 37 | 72 hrs | 100 | ijcmas.com |

| Phanerochaete chrysosporium | Reactive Blue 19 | 6.5 | 20 | 72 hrs | - | psu.edu |

Bioaugmentation and Genetic Engineering Approaches in Dye Degradation Research

Bioaugmentation involves the introduction of specific, highly efficient pollutant-degrading microorganisms into a microbial community to enhance its ability to biodegrade contaminants. mdpi.com This strategy is particularly relevant for the treatment of industrial wastewater containing recalcitrant dyes like this compound. The limitations of naturally occurring microbial populations in activated sludge to efficiently eliminate many pollutants have driven the development of bioaugmentation. mdpi.com

Genetic engineering offers a powerful tool to further improve the efficacy of bioaugmentation. By transfecting microorganisms with genes that encode for specific catabolic enzymes, their biodegradation efficiency can be significantly increased. mdpi.com For instance, research has demonstrated the successful use of a genetically engineered strain of Escherichia coli JM109, harboring an azoreductase gene, for the decolorization of C.I. Direct Blue 71. mdpi.comjazindia.comtandfonline.com This approach directly targets the cleavage of the azo bonds, which is often the initial and rate-limiting step in the degradation of azo dyes. nih.gov

The development of genetically modified microorganisms (GMMs) for bioremediation dates back to early work on manipulating Pseudomonas bacteria for oil biodegradation. mdpi.com Today, this approach is being explored for a wide range of pollutants. In the context of dye degradation, genetically engineered bacteria can be designed to overexpress key enzymes, such as azoreductases, laccases, and peroxidases, which are crucial for breaking down complex dye molecules. nih.govmdpi.com

While promising, the application of GMMs in open environments raises ecological and regulatory concerns that need to be addressed. However, their use in contained bioreactor systems for industrial wastewater treatment presents a viable and highly effective strategy for managing dye pollution. mdpi.com

Anaerobic and Aerobic Bioremediation Strategies

The complete biodegradation of azo dyes like this compound often requires a combination of anaerobic and aerobic treatment processes. sci-hub.semdpi.com This two-stage approach is necessary because the initial breakdown of the azo bond and the subsequent degradation of the resulting aromatic amines occur under different redox conditions. mdpi.comijcmas.com

Anaerobic Stage: Under anaerobic (oxygen-deficient) conditions, the reductive cleavage of the azo bond (–N=N–) is the primary degradation mechanism. nih.govsci-hub.se This reaction is typically mediated by azoreductase enzymes produced by a wide variety of anaerobic and facultative anaerobic bacteria. nih.gov The cleavage of the azo bond results in the decolorization of the dye and the formation of colorless aromatic amines. sci-hub.semdpi.com For example, the anaerobic biodegradation of C.I. Direct Blue 15, a benzidine-based azo dye, leads to the formation of the metabolite 3,3′-dimethoxybenzidine. nih.goviarc.fr

Aerobic Stage: While the anaerobic stage effectively removes the color of the dye, the resulting aromatic amines are often toxic, mutagenic, and carcinogenic, necessitating further treatment. nih.govsci-hub.se These aromatic amines are generally resistant to further degradation under anaerobic conditions. mdpi.com Therefore, an subsequent aerobic (oxygen-rich) stage is crucial for their complete mineralization. sci-hub.semdpi.com In the presence of oxygen, different microbial enzymes, such as monooxygenases and dioxygenases, can hydroxylate and cleave the aromatic rings of the amines, ultimately converting them into less harmful compounds like carbon dioxide and water. mdpi.com

This sequential anaerobic-aerobic process has been shown to be an effective strategy for the complete treatment of textile effluents containing azo dyes. ijcmas.com It combines the benefits of anaerobic decolorization with aerobic detoxification, offering a more comprehensive and environmentally sound bioremediation approach. sci-hub.seijcmas.com

Degradation Pathway Elucidation and Intermediate Product Identification

Identification of Stable and Transient Intermediate Compounds via Advanced Analytical Techniques (e.g., GC-MS, LC-MS)

Understanding the degradation pathway of this compound is crucial for assessing the effectiveness and environmental safety of remediation processes. Advanced analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for identifying the intermediate and final degradation products. nih.govmdpi.comnih.gov

LC-MS is particularly well-suited for analyzing the degradation products of dyes, as many of the hydrophilic intermediates are not easily extracted by the solvents typically used in GC-MS. scispace.com For instance, in the study of the photocatalytic degradation of Reactive Blue 19, UPLC/MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) was used to scrutinize the intermediate compounds formed during the process. researchgate.net Similarly, LC/MS/MS has been employed to identify the degradation products of other direct blue dyes, providing insights into the degradation pathway. scispace.com

GC-MS is also a valuable technique, especially for identifying more volatile or derivatized degradation products. In the degradation of C.I. Direct Blue 15 using iron-carbon micro-electrolysis, GC-MS analysis of the treated supernatant revealed the presence of several degradation products. mdpi.comnih.gov

Studies on related blue dyes have identified a variety of intermediate compounds. For example, the degradation of C.I. Reactive Blue 19 through ozonation was found to produce organic acids like phthalic acids and 1,3-indanone, as identified by LC-MS and GC-MS. nih.gov In another study involving ozonation combined with sonolysis, intermediates such as aniline (B41778), phenol, and various organic acids were detected using GC/MS. researchgate.net The degradation of C.I. Direct Blue 15 was shown to proceed through the formation of 1-amino-8-naphthol and 3,3′-dimethylbenzidine, which were further broken down into compounds like anti-pentenoic acid and phenol. mdpi.comnih.gov

Table 3: Identified Intermediate Products in the Degradation of Related Blue Dyes

| Dye | Degradation Method | Identified Intermediates | Analytical Technique | Reference |

|---|---|---|---|---|

| C.I. Reactive Blue 19 | Ozonation | Phthalic acids, 1,3-indanone | LC-MS, GC-MS | nih.gov |

| C.I. Reactive Blue 19 | Ozonation + Sonolysis | Aniline, Phenol, Benzo-1,4-quinone, Phthalic acid, Maleic acid, Oxalic acid, Acetic acid, Formic acid | GC/MS, Ion Chromatography | researchgate.net |

| C.I. Direct Blue 15 | Iron-Carbon Micro-Electrolysis + H₂O₂ | 1-amino-8-naphthol, 3,3′-dimethylbenzidine, anti-pentenoic acid, Phenol | GC-MS | mdpi.comnih.gov |

| C.I. Reactive Blue 19 | Photocatalysis (UV/TiO₂) | Various intermediates identified based on m/z values | UPLC/MS | researchgate.net |

Mechanistic Proposals for Azo Bond Cleavage and Chromophore Transformation

The decolorization of this compound, an azo dye, primarily occurs through the cleavage of its azo bonds (–N=N–), which constitute the chromophore responsible for its color. nih.govcanada.ca This process can be initiated through various biological and chemical mechanisms.

Biological Azo Bond Cleavage: In biological systems, the reductive cleavage of the azo bond is a common mechanism mediated by enzymes called azoreductases, which are produced by a wide range of microorganisms, including bacteria and fungi. nih.govcanada.ca This enzymatic reaction is typically a reductive process that occurs under anaerobic or microaerophilic conditions. nih.govsci-hub.se The azoreductases transfer electrons from electron donors like NADH or NADPH to the azo bond, leading to its cleavage and the formation of corresponding aromatic amines. nih.gov This is a key step in the bacterial degradation of azo dyes. nih.gov Fungal degradation, on the other hand, often involves oxidative enzymes like laccases and peroxidases under aerobic conditions. nih.gov

Chemical Azo Bond Cleavage: In chemical degradation processes, such as those involving advanced oxidation processes (AOPs), the azo bond is also a primary target. For example, in the treatment of C.I. Direct Blue 15 with iron-carbon micro-electrolysis, the azo bond is attacked by atomic hydrogen ([H]) produced during the process, leading to a fracture hydrogenation reaction. mdpi.comnih.gov The highly reactive hydroxyl radicals (•OH) generated in AOPs can also effectively break the azo bonds and other parts of the chromophoric structure. mdpi.com

Chromophore Transformation: The cleavage of the azo bond leads to the destruction of the conjugated π-system of the dye molecule, which is responsible for its color. This results in the decolorization of the wastewater. mdpi.com Following the initial azo bond cleavage, the resulting aromatic amines undergo further transformations. In biological systems, these amines are typically degraded aerobically through hydroxylation and ring-opening reactions. mdpi.com In chemical oxidation processes, the intermediates are further oxidized, often leading to mineralization into CO₂, H₂O, and inorganic ions. mdpi.comnih.gov For instance, the degradation of C.I. Direct Blue 15 is proposed to proceed from the initial amine intermediates to smaller molecules like anti-pentenoic acid and phenol, which are then further oxidized. mdpi.comnih.gov The degradation of anthraquinone-based dyes like Reactive Blue 19 involves the destruction of the anthraquinone (B42736) structure itself. nih.govresearchgate.net

The elucidation of these mechanisms is critical for developing efficient and complete treatment strategies for wastewater containing this compound and other similar dyes.

Mineralization Pathways to Simple Inorganic Compounds (e.g., CO2, H2O, Inorganic Salts)

The ultimate goal of advanced oxidation processes (AOPs) in wastewater treatment is the complete mineralization of organic pollutants into non-toxic, simple inorganic compounds. mdpi.comupv.es For complex organic molecules like this compound, this involves the breakdown of the chromophoric structure and aromatic rings into carbon dioxide (CO₂), water (H₂O), and inorganic salts containing the heteroatoms present in the parent dye molecule, such as nitrate (B79036) (NO₃⁻) and sulfate (B86663) (SO₄²⁻) ions. rsc.orgajol.info

Research on the degradation of anthraquinone dyes, such as the structurally related C.I. Reactive Blue 19 (RB19), provides insight into the final stages of mineralization. Studies using processes like ozonation combined with sonolysis have identified the formation of various intermediate organic acids, including maleic acid, oxalic acid, acetic acid, and formic acid. researchgate.netcapes.gov.br These low-molecular-weight organic acids are key precursors in the pathway to complete mineralization. researchgate.net Further oxidation of these acids ultimately yields CO₂, H₂O, and inorganic anions. researchgate.netcapes.gov.br

For instance, in the ozonation/sonolysis treatment of RB19, researchers detected the formation of nitrate and sulfate ions in the treated solution, confirming the breakdown of the nitrogen- and sulfur-containing groups within the dye structure. capes.gov.br Similarly, studies on other direct dyes, like C.I. Direct Blue 15, speculate that intermediate products are ultimately degraded into CO₂ and H₂O through a series of oxidation reactions. mdpi.comnih.gov This complete oxidation is evidenced by a significant reduction in the Total Organic Carbon (TOC) of the wastewater, which signifies the conversion of organic carbon to inorganic carbon (CO₂). mdpi.comnih.govnih.gov

Kinetic and Mechanistic Studies of this compound Degradation

Understanding the kinetics and mechanisms of this compound degradation is crucial for optimizing treatment processes and designing efficient reactor systems. Research in this area focuses on determining the reaction rates, the influence of process variables, and developing predictive models.

Determination of Reaction Order and Rate Constants

The degradation of dyes through advanced oxidation and other remediation processes often follows specific kinetic models. For many direct and reactive dyes, including those structurally similar to this compound, the degradation process is frequently described by pseudo-first-order kinetics. nih.govscielo.brscielo.brresearchgate.netmdpi.comscirp.org This model implies that the reaction rate is directly proportional to the concentration of the dye at any given time, assuming other reactants (like the oxidizing species) are in excess.

The pseudo-first-order rate equation is typically expressed as: ln(C₀/C) = k_app * t where:

C₀ is the initial dye concentration.

C is the dye concentration at time t.

k_app is the apparent pseudo-first-order rate constant (min⁻¹).

Studies on related dyes have determined these rate constants under various experimental conditions. For example, the degradation of C.I. Direct Blue 15 using an iron-carbon micro-electrolysis system coupled with H₂O₂ was found to be consistent with first-order kinetics, with a high correlation coefficient (R² = 0.996). mdpi.comnih.gov In another study involving the electrochemical degradation of a model compound, the process demonstrated a strong fit (R² > 0.99) with pseudo-first-order kinetics, though the rate constants varied depending on the analytical method used. researchgate.net

The table below presents apparent rate constants (k_app) determined for the degradation of related dyes under different advanced oxidation processes.

Table 1: Apparent Rate Constants for the Degradation of Structurally Related Dyes

| Dye | Degradation Process | Initial Concentration | Rate Constant (k_app) | Reference |

|---|---|---|---|---|

| C.I. Reactive Blue 19 | Ozonation | 150 mg/L | 0.283 min⁻¹ | scielo.br |

| C.I. Reactive Blue 19 | Ozonation | 300 mg/L | 0.174 min⁻¹ | scielo.br |

| C.I. Direct Blue 1 | Photocatalysis (TiO₂/UV) | 50 mg/L | 0.0742 min⁻¹ | mdpi.com |

Influence of Initial Concentration on Degradation Kinetics

The initial concentration of the dye pollutant is a critical parameter that significantly influences the degradation kinetics. rsc.orgscielo.org.za Numerous studies on various dyes, including C.I. Reactive Blue 19 and C.I. Direct Blue 15, have consistently shown that the rate of degradation decreases as the initial dye concentration increases. rsc.orgnih.govscielo.brscielo.brscielo.org.za

Several factors contribute to this phenomenon: